4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
Overview
Description
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (4-PPCA-DM) is an organic compound belonging to the piperidinecarboxylic acid family. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. 4-PPCA-DM is a potent agonist of the adenosine A2A receptor and has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been studied extensively for its potential therapeutic applications. Studies have shown that 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a potent agonist of the adenosine A2A receptor, which is involved in a number of physiological processes including inflammation, pain, and cardiovascular regulation. In addition, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Mechanism of Action
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a potent agonist of the adenosine A2A receptor. It binds to the receptor and activates it, leading to a cascade of physiological effects. Activation of the adenosine A2A receptor results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
The activation of the adenosine A2A receptor by 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester leads to a number of biochemical and physiological effects. These include increased intracellular cAMP levels, decreased inflammation, and decreased pain. In addition, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester in laboratory experiments is its potency as an agonist of the adenosine A2A receptor. This makes it a suitable candidate for the study of various physiological processes and the development of potential therapeutic applications. However, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is not without its limitations. It has a short half-life, which limits its use in long-term experiments. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potency of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester as an agonist of the adenosine A2A receptor makes it an attractive candidate for the development of potential therapeutic applications. Future research could focus on exploring the potential of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester as an anti-inflammatory and analgesic agent for the treatment of various inflammatory and pain-related conditions. In addition, further research could be conducted to explore the effects of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester on other physiological processes such as cardiovascular regulation, cell proliferation, and apoptosis. Finally, more research is needed to improve the solubility of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester in aqueous solutions and to extend its half-life in order to make it more suitable for long-term experiments.
properties
IUPAC Name |
tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-4-11(5-9-17)12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOOBSLGNQLFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640172 | |
Record name | tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester | |
CAS RN |
921613-02-7 | |
Record name | tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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